

Application Note: Recrystallization Method for the Purification of 2-Bromo-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-6-nitroaniline is an organic compound used as a reagent and intermediate in various synthetic chemical processes, including the synthesis of dyes.^[1] The purity of this compound is critical for achieving desired reaction outcomes, yields, and specificity. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This document provides a detailed protocol for the purification of **2-Bromo-6-nitroaniline** via recrystallization, based on established chemical principles and methodologies for similar aromatic amines.

Principle of Recrystallization

Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility. As the saturated solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

Physicochemical Properties of 2-Bromo-6-nitroaniline

A summary of the key physical and chemical properties of **2-Bromo-6-nitroaniline** is presented below. Understanding these properties is crucial for selecting the appropriate recrystallization conditions.

Property	Value	Reference
CAS Number	59255-95-7	[1]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1]
Molecular Weight	217.02 g/mol	[1]
Appearance	Pale yellow powder or solid	[1]
Melting Point	74.5 °C	
Boiling Point	309.8 °C at 760 mmHg	[2]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature or 4°C.	[2]

Experimental Protocol: Recrystallization of 2-Bromo-6-nitroaniline

This protocol provides a generalized method for the recrystallization of **2-Bromo-6-nitroaniline**. Ethanol, or an aqueous ethanol mixture, is often a suitable solvent for nitroaniline derivatives, as demonstrated by the successful recrystallization of the related compound 4-bromo-2-nitroaniline from 80% ethanol.^{[3][4]} Other potential solvents include methanol, chloroform, or mixtures such as ethyl acetate/petroleum ether.^{[3][5]} The ideal solvent or solvent system should be determined empirically.

4.1. Materials and Equipment

- Crude **2-Bromo-6-nitroaniline**
- Recrystallization solvent (e.g., 95% Ethanol, 80% Ethanol)
- Activated charcoal (optional, for colored impurities)

- Erlenmeyer flasks (2)
- Hot plate with stirring capability
- Glass funnel (short-stemmed)
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source
- Spatula and glass stirring rod
- Ice bath

4.2. Procedure

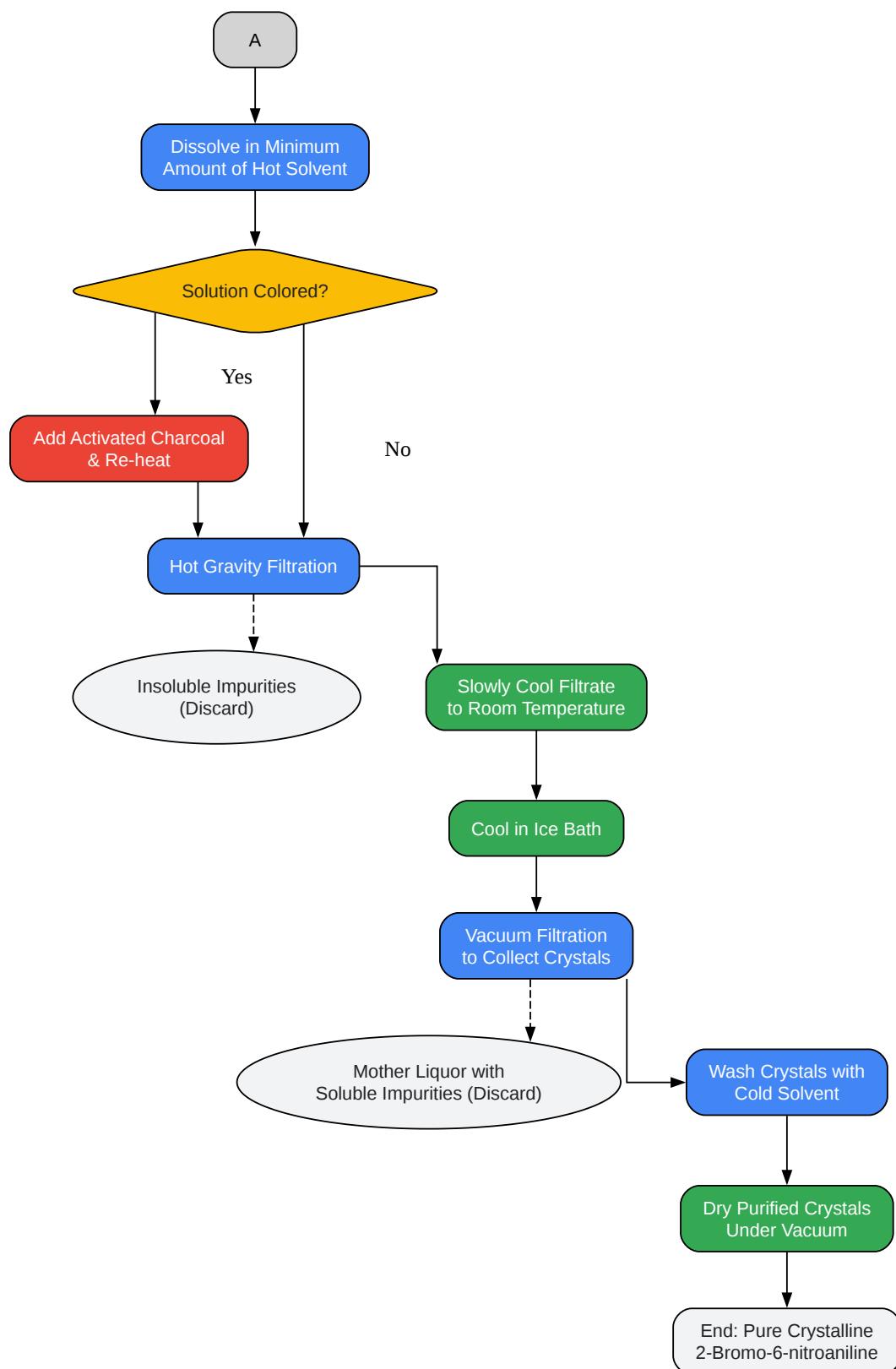
- Solvent Selection & Dissolution:
 - Place the crude **2-Bromo-6-nitroaniline** solid into an Erlenmeyer flask.
 - In a separate flask, heat the chosen recrystallization solvent (e.g., 80% ethanol) on a hot plate to a gentle boil.
 - Add the hot solvent to the flask containing the solid in small portions, with continuous swirling or stirring, until the solid just dissolves.^[6] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.
- Decolorization (Optional):
 - If the resulting solution is colored, remove it from the heat source.
 - Add a very small amount of activated charcoal to the flask.^[7]
 - Re-heat the solution to boiling for a few minutes while swirling. The charcoal will adsorb colored impurities.^[7]
- Hot Gravity Filtration:

- This step removes insoluble impurities and activated charcoal.
- Pre-warm a glass funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. This prevents premature crystallization in the funnel.
- Place a piece of fluted filter paper in the warm funnel.
- Quickly pour the hot solution through the fluted filter paper into the clean, warm receiving flask.[\[7\]](#)

- Crystallization:
 - Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
 - Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product from the solution.[\[6\]](#)
- Isolation of Crystals:
 - Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
 - Collect the purified crystals by vacuum filtration, swirling the flask to transfer the solid and liquid mixture into the funnel.
- Washing and Drying:
 - While the crystals are in the Büchner funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any remaining mother liquor.
 - Allow the crystals to dry on the filter by drawing air through them for several minutes.
 - Transfer the dried crystals to a pre-weighed watch glass and dry them completely in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation and Expected Results

The success of the recrystallization should be evaluated by measuring the yield and purity of the final product. The following table can be used to record experimental data.


Parameter	Crude Sample	Purified Sample
Appearance	e.g., Yellowish-brown powder	e.g., Pale yellow crystals
Mass (g)	Record initial mass	Record final mass
Yield (%)	N/A	Calculate based on final mass
Melting Point (°C)	Measure melting point range	74.5 °C (expected sharp range)
Purity (e.g., by HPLC)	Determine initial purity	Determine final purity

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
No crystals form upon cooling.	1. Too much solvent was used. 2. The compound is too soluble in the solvent, even when cold. 3. Lack of nucleation sites.	1. Boil off some of the solvent to concentrate the solution and cool again. 2. Try a different solvent or a mixed-solvent system. 3. Gently scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of the pure compound. [7]
Product "oils out" instead of crystallizing.	1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities.	1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly. 2. Use a different solvent with a lower boiling point.
Low recovery yield.	1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were filtered before crystallization was complete.	1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the filtration apparatus is pre-heated. 3. Allow sufficient time for cooling and use an ice bath to maximize precipitation. [6]

Workflow Visualization

The following diagram illustrates the key steps in the recrystallization protocol for **2-Bromo-6-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **2-Bromo-6-nitroaniline** by recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-BROMO-6-NITROANILINE CAS#: 59255-95-7 [m.chemicalbook.com]
- 3. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-BROMO-6-NITROANILINE | 59255-95-7 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Recrystallization Method for the Purification of 2-Bromo-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044865#recrystallization-method-for-purifying-2-bromo-6-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com